1-Chloro-4-iodobenzene
Overview
Description
1-Chloro-4-iodobenzene, also known as p-Chloroiodobenzene, is an organic compound with the molecular formula C6H4ClI. It is a halogenated derivative of benzene, where a chlorine atom and an iodine atom are substituted at the para positions of the benzene ring. This compound is a white to light yellow crystalline powder and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1-chloro-4-nitrobenzene followed by reduction of the nitro group . Another method involves the direct halogen exchange reaction where 1-chloro-4-bromobenzene is treated with sodium iodide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
1-Chloro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other electrophiles.
Coupling Reactions:
Suzuki Coupling: this compound is commonly used in Suzuki coupling reactions to form biaryl compounds.
Heck Reaction: The compound can also undergo Heck reactions, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Oxidation and Reduction Reactions:
Scientific Research Applications
1-Chloro-4-iodobenzene has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Cross-Coupling Reactions: The compound is a key reagent in various cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine:
Drug Development: this compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biochemical Research: The compound is used in biochemical research to study the effects of halogenated aromatic compounds on biological systems.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Manufacturing: The compound is used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the presence of halogen substituents. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more reactive towards nucleophiles and electrophiles . In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Chloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-iodobenzene: Similar to this compound but with a bromine atom instead of chlorine.
1-Chloro-4-bromobenzene: Contains chlorine and bromine atoms.
1-Iodo-4-nitrobenzene: Contains an iodine and a nitro group.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
1-chloro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQSENYKCGJTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060928 | |
Record name | Benzene, 1-chloro-4-iodo- | |
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Molecular Weight |
238.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream powder; [Alfa Aesar MSDS] | |
Record name | 1-Chloro-4-iodobenzene | |
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CAS No. |
637-87-6 | |
Record name | 1-Chloro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-87-6 | |
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Record name | Benzene, 1-chloro-4-iodo- | |
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Record name | 1-Chloro-4-iodobenzene | |
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Record name | Benzene, 1-chloro-4-iodo- | |
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Record name | Benzene, 1-chloro-4-iodo- | |
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Record name | 1-chloro-4-iodobenzene | |
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Record name | 1-Chloro-4-iodobenzene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-chloro-4-iodobenzene?
A1: this compound is an aromatic compound with the molecular formula C6H4ClI. While the papers don't explicitly state the molecular weight, it can be calculated as approximately 238.48 g/mol. Spectroscopically, the compound has been studied using nuclear quadrupole resonance (NQR), which provides information about the electronic environment around the chlorine and iodine atoms. []
Q2: How does the structure of this compound relate to its physical properties?
A2: this compound, along with 1-bromo-4-chlorobenzene and 1-bromo-4-iodobenzene, form isomorphic crystalline structures. This means they share the same crystal structure despite having different halogen substituents. [, ] This similarity allows for comparisons of their lattice energies and vapor pressure data, which are influenced by the intermolecular interactions within the crystal lattice. []
Q3: Has this compound been used in any catalytic applications?
A3: Yes, this compound has been shown to be a suitable reactant in the Heck reaction when using a sesbania gum-supported palladium compound as a catalyst. [] This reaction results in the formation of substituted trans-cinnamic acid derivatives. The sesbania gum-supported palladium catalyst exhibits good catalytic activity and reusability in this reaction. []
Q4: How does the structure of dihalobenzene radical cations, including this compound, influence their reactivity with ammonia?
A5: Research suggests that both ionization energy and the substitution pattern significantly influence the reactivity of dihalobenzene radical cations with ammonia. [] Lower ionization energies, like those observed in iodobenzene derivatives, correlate with slower reaction rates. Moreover, the position of the halogen substituents impacts reactivity, with 1,2-disubstituted isomers exhibiting the highest reactivity and 1,4-disubstituted isomers, like this compound, showing the lowest reactivity. []
Q5: What are the implications of the low reactivity of this compound radical cations with ammonia?
A6: The low reactivity observed for the reaction between this compound radical cations and ammonia suggests a multi-step reaction mechanism with a high activation energy barrier. [] This finding aligns with the principles of polar reactions, where significant differences in charge localization between reactants and products can hinder reaction rates. []
Q6: What are the applications of this compound in material science?
A7: Recent research has explored the use of this compound as a solid additive in organic solar cells (OSCs). [] It acts as an in-situ removable additive, meaning it is eliminated during the film fabrication process, leaving no residue. Notably, when used in PM6:BTP-eC9 based OSCs, this compound leads to enhanced power conversion efficiencies compared to other additives. [] This improvement is attributed to improved light absorption, balanced charge transport, and reduced recombination losses within the OSCs. []
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